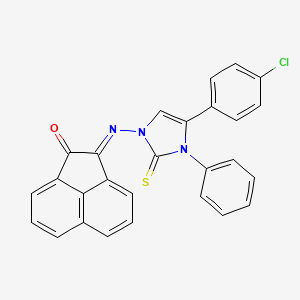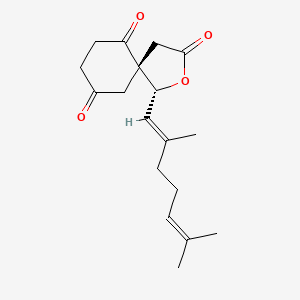
PROTAC AR-NTD degrader 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC AR-NTD degrader 1 is a small molecule belonging to the class of protein-targeting chimeras (PROTACs). This compound selectively targets the N-terminal domain of the Androgen Receptor variant AR-V7. By antagonizing the N-terminal domain, this compound effectively degrades the AR-V7 protein and induces apoptosis in prostate cancer cells .
Métodos De Preparación
The synthetic routes and reaction conditions for PROTAC AR-NTD degrader 1 involve the use of various chemical reagents and solvents. The preparation method for in vivo formula includes dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a stock solution with a concentration of 40 mg/mL. For industrial production, the compound is typically prepared by mixing the DMSO stock solution with polyethylene glycol (PEG300), Tween 80, and distilled water (ddH2O) in specific proportions .
Análisis De Reacciones Químicas
PROTAC AR-NTD degrader 1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with different reagents to form substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
PROTAC AR-NTD degrader 1 has a wide range of scientific research applications, including:
Chemistry: The compound is used in chemical research to study the degradation of specific proteins and to develop new chemical probes.
Biology: In biological research, this compound is used to investigate the role of the Androgen Receptor variant AR-V7 in various cellular processes.
Medicine: The compound has potential therapeutic applications in the treatment of prostate cancer by inducing apoptosis in cancer cells.
Industry: This compound is used in the pharmaceutical industry for drug discovery and development
Mecanismo De Acción
The mechanism of action of PROTAC AR-NTD degrader 1 involves the selective targeting and degradation of the Androgen Receptor variant AR-V7. The compound binds to the N-terminal domain of AR-V7, recruiting an E3 ubiquitin ligase. This recruitment leads to the ubiquitination and subsequent degradation of AR-V7 by the proteasome. The degradation of AR-V7 results in the induction of apoptosis in prostate cancer cells .
Comparación Con Compuestos Similares
PROTAC AR-NTD degrader 1 is unique in its ability to selectively target the N-terminal domain of the Androgen Receptor variant AR-V7. Similar compounds include:
Bavdegalutamide (ARV-110): An investigational PROTAC protein degrader designed to target and degrade the Androgen Receptor.
ARV-766: Another investigational PROTAC protein degrader targeting the Androgen Receptor.
CLP-3094: A compound targeting the Androgen Receptor with similar degradation properties
These compounds share similar mechanisms of action but differ in their specific targets and degradation efficiencies.
Propiedades
Fórmula molecular |
C41H47ClN6O7 |
|---|---|
Peso molecular |
771.3 g/mol |
Nombre IUPAC |
5-[3-[4-[5-[4-[2-[4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]pentyl]triazol-1-yl]propylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C41H47ClN6O7/c1-41(2,28-10-15-33(16-11-28)55-26-31(49)24-42)27-8-13-32(14-9-27)54-22-5-3-4-7-30-25-47(46-45-30)21-6-20-43-29-12-17-34-35(23-29)40(53)48(39(34)52)36-18-19-37(50)44-38(36)51/h8-17,23,25,31,36,43,49H,3-7,18-22,24,26H2,1-2H3,(H,44,50,51)/t31-,36?/m1/s1 |
Clave InChI |
YTDZCZJXTGPJSL-RACIXVTASA-N |
SMILES isomérico |
CC(C)(C1=CC=C(C=C1)OCCCCCC2=CN(N=N2)CCCNC3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O)C6=CC=C(C=C6)OC[C@@H](CCl)O |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)OCCCCCC2=CN(N=N2)CCCNC3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O)C6=CC=C(C=C6)OCC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![methyl 6-(5-bromofuran-2-carbonyl)-3-cyano-2-[(1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-4-carboxylate](/img/structure/B12377018.png)






